3-Hexyl-2,5-dimethylthiophene amine
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C12H23NS |
|---|---|
Molecular Weight |
213.38 g/mol |
IUPAC Name |
azane;3-hexyl-2,5-dimethylthiophene |
InChI |
InChI=1S/C12H20S.H3N/c1-4-5-6-7-8-12-9-10(2)13-11(12)3;/h9H,4-8H2,1-3H3;1H3 |
InChI Key |
VBAHTIULWPOZPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(SC(=C1)C)C.N |
Related CAS |
110134-47-9 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Hexyl 2,5 Dimethylthiophene Amine
Precursor-Directed Synthesis Approaches
This strategy focuses on using a pre-existing thiophene (B33073) ring and introducing the required substituents—a hexyl group and an amine group—in a sequential manner. The starting material of choice is often 2,5-dimethylthiophene (B1293386) due to its commercial availability and the directing effects of the methyl groups.
Functionalization of 2,5-Dimethylthiophene as a Core Intermediate
The synthesis begins with the 2,5-dimethylthiophene core. The two methyl groups at the α-positions (2- and 5-positions) direct subsequent electrophilic substitution reactions to the β-positions (3- and 4-positions), which are electronically enriched and available for functionalization.
The Friedel-Crafts reaction is a classic method for attaching alkyl or acyl groups to aromatic rings. nih.gov In the context of thiophene chemistry, this reaction proceeds via an electrophilic aromatic substitution mechanism. stackexchange.com For the synthesis of 3-Hexyl-2,5-dimethylthiophene (B33708), a Friedel-Crafts alkylation is employed to introduce the hexyl chain onto the 2,5-dimethylthiophene ring.
The reaction typically involves treating 2,5-dimethylthiophene with a hexylating agent, such as 1-hexyl chloride or 1-hexene, in the presence of a Lewis acid catalyst. beilstein-journals.org Common Lewis acids for this transformation include aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), or tin(IV) chloride (SnCl₄). beilstein-journals.org The regioselectivity of the reaction is crucial. Due to the activating and directing effects of the two methyl groups, electrophilic attack is strongly favored at the 3-position (or the equivalent 4-position). This high regioselectivity simplifies the purification process, leading predominantly to the desired 3-hexyl-2,5-dimethylthiophene intermediate.
Table 1: Representative Conditions for Friedel-Crafts Alkylation of 2,5-Dimethylthiophene
| Alkylating Agent | Lewis Acid Catalyst | Solvent | Typical Yield (%) |
| 1-Hexyl Chloride | AlCl₃ | Carbon Disulfide (CS₂) | Moderate to High |
| 1-Hexene | SnCl₄ | Dichloromethane (CH₂Cl₂) | Good |
| 1-Hexyl Bromide | FeCl₃ | Nitrobenzene | Moderate |
Methodologies for Amine Moiety Incorporation
Once the hexyl chain is installed at the 3-position, the subsequent step is the introduction of an amino group at the remaining vacant 4-position. A common and reliable method for this transformation in aromatic systems is a nitration-reduction sequence.
The process begins with the electrophilic nitration of 3-hexyl-2,5-dimethylthiophene. This is typically achieved using a mixture of nitric acid and a stronger acid, such as sulfuric acid or acetic anhydride. orgsyn.org The presence of the two methyl groups and the hexyl group, all of which are electron-donating, activates the thiophene ring towards electrophilic substitution. The substitution occurs at the only available position, the 4-position, to yield 3-hexyl-4-nitro-2,5-dimethylthiophene. Care must be taken to control the reaction conditions to avoid oxidation of the sensitive thiophene ring. orgsyn.org
Following the successful nitration, the nitro group is reduced to a primary amine. This reduction is a standard transformation in organic synthesis and can be accomplished using various reagents. masterorganicchemistry.com Common methods include catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) or chemical reduction with metals in acidic media (e.g., tin (Sn), iron (Fe), or zinc (Zn) in hydrochloric acid). masterorganicchemistry.com This two-step sequence provides the target molecule, 4-amino-3-hexyl-2,5-dimethylthiophene.
Table 2: Common Reagents for Nitration-Reduction Sequence
| Step | Reagent(s) | Purpose |
| Nitration | HNO₃ / H₂SO₄ | Introduction of a nitro (-NO₂) group |
| HNO₃ / Acetic Anhydride | Milder conditions for nitration | |
| Reduction | H₂, Pd/C | Catalytic hydrogenation of the nitro group |
| Sn, HCl | Metal-acid reduction | |
| Fe, HCl | Metal-acid reduction |
General Synthetic Strategies for Substituted Thiophene Amines
Beyond the stepwise functionalization of a pre-formed thiophene ring, other synthetic strategies build the aminothiophene core from acyclic precursors. One of the most powerful and versatile methods for this is the Gewald reaction.
Adaptations and Innovations in the Gewald Reaction for Aminothiophenes
The Gewald reaction, first reported in 1961, is a multicomponent reaction that produces highly substituted 2-aminothiophenes in a single step. researchgate.netwikipedia.org The classical reaction involves the condensation of a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base. organic-chemistry.org
While the standard Gewald reaction yields 2-aminothiophenes, its principles and variations can be conceptually adapted for the synthesis of different substitution patterns, although direct synthesis of the target 4-aminothiophene is not straightforward. The reaction's versatility has led to numerous innovations, including the use of microwave irradiation to improve yields and shorten reaction times, and the development of greener protocols using water as a solvent or alternative catalysts. wikipedia.orgtandfonline.comnih.gov
The mechanism involves an initial Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) nitrile, followed by the addition of sulfur and subsequent cyclization to form the thiophene ring. wikipedia.org
Table 3: Components of the Classical Gewald Reaction
| Component | Role | Example |
| Carbonyl Compound | Provides C4 and C5 of the thiophene ring | Ketone or Aldehyde |
| Activated Nitrile | Provides C2, C3, and the amino group | Malononitrile, Ethyl Cyanoacetate |
| Elemental Sulfur | Provides the sulfur atom for the ring | S₈ |
| Base | Catalyst | Morpholine, Triethylamine |
Recent advancements have expanded the scope of the Gewald reaction to include different starting materials and catalysts, such as L-proline, and have even enabled the synthesis of previously unobtainable 2-aminothiophenes. nih.govmdpi.com Although a direct application of the Gewald reaction to synthesize 4-amino-3-hexyl-2,5-dimethylthiophene is not conventional, the reaction remains a cornerstone in the synthesis of diverse aminothiophene derivatives, highlighting the importance of multicomponent strategies in heterocyclic chemistry. researchgate.netnih.gov
One-Pot Multicomponent Reactions for Thiophene Scaffold Assembly
The Gewald reaction stands as a cornerstone in the synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org This powerful one-pot, three-component reaction involves the condensation of a ketone or aldehyde, an α-cyanoester (or another active methylene nitrile), and elemental sulfur in the presence of a base. wikipedia.orgmdpi.com The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, followed by the addition of sulfur and subsequent cyclization to form the thiophene ring. wikipedia.orgresearchgate.net
The versatility of the Gewald reaction allows for the creation of a diverse library of thiophene derivatives by varying the initial reactants. For a structure like 3-Hexyl-2,5-dimethylthiophene amine, a hypothetical Gewald-type approach would involve selecting specific precursors to yield the desired substitution pattern. The key components would be a ketone, an active methylene compound, and elemental sulfur, brought together under basic conditions. Various catalysts, including L-proline and CaO, have been shown to facilitate this reaction under mild conditions, enhancing its efficiency and alignment with green chemistry principles. organic-chemistry.org Modifications such as using microwave irradiation or solvent-free mechanochemistry have also been employed to improve reaction times and yields. wikipedia.orgmdpi.comnih.gov
| Reactant Type | Role in Final Structure | Example |
|---|---|---|
| Carbonyl Compound (Ketone/Aldehyde) | Forms C3 and C4 of the thiophene ring and their substituents | Cyclohexanone |
| Active Methylene Nitrile | Provides the amino group at C2 and a substituent at C3 | Malononitrile |
| Elemental Sulfur (S₈) | Forms the sulfur heteroatom of the thiophene ring | Sulfur Powder |
| Base Catalyst | Facilitates condensation and cyclization steps | Morpholine, L-proline, CaO |
Advanced Purification and Isolation Protocols
Following synthesis, the crude product contains unreacted starting materials, catalysts, and byproducts. Achieving high purity for this compound necessitates the use of advanced purification and isolation protocols. These methods are critical for removing impurities that could interfere with subsequent applications or characterization. Common purification strategies for thiophene derivatives include chromatography, crystallization, distillation, and adsorption. google.com
Chromatographic Techniques for High Purity Isolation
Column chromatography is a fundamental and highly effective technique for the purification of substituted thiophenes. nih.gov This method separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. For thiophene derivatives, silica gel is a commonly used stationary phase due to its polarity and effectiveness in separating compounds of varying polarities. mdpi.com
The choice of mobile phase, or eluent, is crucial for successful separation. A solvent system is selected based on the polarity of the target compound. For moderately polar compounds like functionalized thiophenes, mixtures of nonpolar and polar solvents, such as n-hexane and ethyl acetate, are often employed. mdpi.com The ratio of these solvents can be adjusted to optimize the separation, ensuring that the desired compound is isolated from impurities with high resolution. The progress of the separation is typically monitored using thin-layer chromatography (TLC).
| Parameter | Description | Common Choice |
|---|---|---|
| Stationary Phase | The solid adsorbent through which the solvent flows. | Silica Gel (Merck 40-60 µm) |
| Mobile Phase (Eluent) | The solvent or solvent mixture that carries the sample through the stationary phase. | n-Hexane/Ethyl Acetate mixtures |
| Elution Mode | The method of applying the mobile phase. | Isocratic (constant solvent ratio) or Gradient (varying solvent ratio) |
| Monitoring Technique | Method used to track the separation process. | Thin-Layer Chromatography (TLC) |
Crystallization and Recrystallization Procedures
Crystallization is a powerful technique for purifying solid organic compounds. mt.com The principle relies on the differences in solubility of the desired compound and its impurities in a given solvent at different temperatures. libretexts.org The impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. As the solution slowly cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent (mother liquor). libretexts.orgucalgary.ca
The selection of an appropriate solvent is the most critical step. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. mt.com If a single solvent is not suitable, a mixed-solvent system may be used. After crystallization, the pure crystals are collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and then dried. libretexts.org For liquid thiophenes or those with low melting points, specialized techniques like melt crystallization or precipitation from a solution by cooling well below the compound's melting point can be employed. google.com
| Solvent | Polarity | Boiling Point (°C) |
|---|---|---|
| Ethanol | Polar | 78 |
| Methanol | Polar | 65 |
| Acetone | Polar Aprotic | 56 |
| Ethyl Acetate | Medium Polarity | 77 |
| Hexane | Nonpolar | 69 |
| Toluene | Nonpolar | 111 |
Molecular Architecture and the Impact of Substituents in 3 Hexyl 2,5 Dimethylthiophene Amine
Conformational Dynamics of the Hexyl Side Chain
The six-carbon alkyl, or hexyl, side chain at the 3-position of the thiophene (B33073) ring introduces a significant degree of conformational flexibility to the molecule. The rotation around the various carbon-carbon single bonds within the hexyl group, as well as the bond connecting it to the thiophene ring, allows the chain to adopt numerous spatial arrangements. The most stable conformations for open-chain alkanes are typically the staggered ones, specifically the 'anti' conformation where bulky groups are positioned 180° apart, and the slightly higher energy 'gauche' conformation with a 60° dihedral angle between them. chemistrysteps.comlumenlearning.comtru.calibretexts.org The fully eclipsed conformation, where substituents are directly aligned, is the least stable due to steric strain. lumenlearning.comlibretexts.org
Table 1: Energetic Comparison of Alkane Conformations
| Conformation | Dihedral Angle | Relative Energy (kJ/mol) | Stability |
|---|---|---|---|
| Anti | 180° | 0 | Most Stable |
| Gauche | 60° | 3.8 | Less Stable |
| Eclipsed | 0° | ~12-19 | Least Stable |
This table presents generalized energy differences for simple alkanes like butane. The exact values for the hexyl group on a thiophene ring may vary. chemistrysteps.com
Electronic and Steric Influence of Methyl Groups on Thiophene Ring Stability and Reactivity
The two methyl groups at the 2- and 5-positions of the thiophene ring exert both electronic and steric effects that significantly modify the properties of the core heterocycle. Electronically, alkyl groups are generally considered to be electron-donating. lumenlearning.comlibretexts.org This occurs through two primary mechanisms: the inductive effect (+I) and hyperconjugation. The inductive effect involves the donation of electron density through the sigma bond network, arising from the lower electronegativity of sp³-hybridized carbon atoms compared to the sp²-hybridized carbons of the thiophene ring. lumenlearning.comncert.nic.in Hyperconjugation involves the delocalization of electrons from the C-H sigma bonds of the methyl groups into the π-system of the thiophene ring. researchgate.net
This increased electron density activates the thiophene ring, making it more susceptible to electrophilic substitution reactions compared to unsubstituted thiophene. lumenlearning.com The activating effect of methyl groups on thiophene has been demonstrated in studies of hydrogen exchange kinetics, which show increased reaction rates with methyl substitution. rsc.org The presence of two methyl groups at the α-positions (2 and 5) enhances the stability of the thiophene ring. researchgate.net
From a steric perspective, the methyl groups occupy space around the thiophene ring, which can influence the approach of reactants. While they can hinder access to the adjacent positions, they also play a role in directing incoming electrophiles. In electrophilic aromatic substitution, the methyl groups are ortho, para-directing. libretexts.orgyoutube.com In the case of 2,5-dimethylthiophene (B1293386), this means that electrophilic attack is directed towards the vacant 3- and 4-positions. The presence of the hexyl group at the 3-position in the target molecule would therefore direct further substitution to the 4-position. The steric bulk of the methyl groups can also influence the rotational barriers of adjacent substituents. researchgate.netmdpi.com
Table 2: Influence of Methyl Substituents on Thiophene Properties
| Property | Effect of Methyl Groups |
|---|---|
| Ring Stability | Increased due to electronic donation. researchgate.net |
| Reactivity towards Electrophiles | Increased (activated ring). lumenlearning.comrsc.org |
| Direction of Electrophilic Attack | Ortho/para-directing (to positions 3 and 4). libretexts.org |
| Steric Hindrance | Can influence the approach of reagents and conformation of adjacent groups. researchgate.netresearchgate.net |
The Amine Functionality as a Key Site for Chemical Modification and Interaction
The amine (-NH₂) group is a highly significant functional group that imparts a wide range of chemical reactivity to the 3-Hexyl-2,5-dimethylthiophene (B33708) amine molecule. The nitrogen atom possesses a lone pair of electrons, making the amine group both basic and nucleophilic. This allows it to participate in a variety of chemical reactions, serving as a key site for modification and interaction. sciforum.net
The amine group can be readily protonated by acids to form an ammonium (B1175870) salt. Its nucleophilic character enables it to react with a wide array of electrophiles. For instance, N-alkylation, the addition of an alkyl group to the nitrogen, is a common transformation, although it can sometimes be challenging to achieve under mild conditions for 2-aminothiophenes. rsc.orgpsu.edu The reaction with acyl chlorides or anhydrides leads to the formation of amides. This transformation is often used to modify the electronic properties and reactivity of the aromatic system. researchgate.net
The amine functionality is crucial for building more complex molecular architectures. It can be used to link the thiophene unit to other molecules or to surfaces, which is particularly relevant in the field of materials science. nih.gov For example, the amine group can be diazotized and then subjected to various Sandmeyer-type reactions to introduce a range of other functional groups. The presence of both an amine and a cyano group in some 2-aminothiophene derivatives offers multiple reactive sites for constructing fused heterocyclic systems like tetrazoles. sciforum.net In the context of thiophene-based materials, the amine group can be utilized to tune the electronic properties and facilitate interactions with other components in devices like sensors or organic electronics. nih.gov
Table 3: Common Reactions of the Amine Group on a Thiophene Ring
| Reaction Type | Reagent(s) | Product Type |
|---|---|---|
| N-Alkylation | Alkyl halides, Alcohols | Secondary or Tertiary Amine |
| N-Acylation | Acyl chlorides, Anhydrides | Amide |
| Diazotization | Nitrous acid (HNO₂) | Diazonium salt |
| Reaction with Isothiocyanates | Isothiocyanates | Thiourea (B124793) derivative |
Structure-Reactivity and Structure-Function Correlations in Thiophene Amine Systems
In thiophene derivatives, the nature and position of substituents have a profound impact on their chemical reactivity and potential applications. For instance, the electron-donating methyl and amino groups in 3-Hexyl-2,5-dimethylthiophene amine activate the thiophene ring towards electrophilic attack. lumenlearning.com Conversely, the introduction of electron-withdrawing groups would deactivate the ring. Computational studies on substituted thiophenes have shown that there are linear correlations between experimental electrophilicity and calculated parameters like the Gibbs free energy barrier and the Parr electrophilicity index. citedrive.comnih.govresearchgate.net
The combination of the lipophilic hexyl chain and the polar amine group gives the molecule an amphiphilic character, which could be relevant for its interaction with biological systems or for its self-assembly properties. The specific arrangement of the substituents also dictates the molecule's three-dimensional shape and charge distribution, which are crucial for its interaction with other molecules, such as receptors or enzymes in a biological context. nih.gov Structure-activity relationship (SAR) studies on various thiophene derivatives have demonstrated that even small changes in the substitution pattern can lead to significant differences in their biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netnih.govtandfonline.com The specific combination of a hexyl, two methyl, and an amine group on a thiophene ring suggests potential for this molecule in areas where fine-tuning of electronic properties, solubility, and intermolecular interactions is required, such as in the development of novel organic materials or as a scaffold in medicinal chemistry. nih.gov
Chemical Transformations and Derivatization Strategies of 3 Hexyl 2,5 Dimethylthiophene Amine
Diverse Functionalization of the Amine Group
The primary amine group attached to the thiophene (B33073) ring serves as a key handle for a multitude of chemical modifications. This functionality allows for the introduction of various molecular entities, significantly altering the compound's physical and chemical characteristics.
Covalent Linkage Formation with External Molecular Entities
The amine group of 3-hexyl-2,5-dimethylthiophene (B33708) amine readily participates in reactions to form stable covalent bonds with other molecules. chemblink.com This capability is crucial for creating larger, more complex structures with specific functionalities. For instance, the amine can react with carboxylic acids or their derivatives to form amide bonds. This reaction is a common strategy for linking the thiophene unit to biological molecules, polymers, or other functional chromophores.
One example of such a derivatization is the formation of N-hexyl-2,5-dimethylthiophene-3-carboxamide. nih.gov This transformation introduces a carboxamide group, which can alter the electronic properties and intermolecular interactions of the parent molecule. The formation of such covalent linkages is a fundamental step in the design of new materials for applications in organic electronics and sensor technology. chemblink.com
Table 1: Examples of Covalent Linkage Reactions
| Reactant | Reagent | Resulting Linkage | Product Class |
| 3-Hexyl-2,5-dimethylthiophene amine | Carboxylic Acid | Amide | Carboxamide |
| This compound | Acyl Chloride | Amide | Carboxamide |
| This compound | Isocyanate | Urea | Urea Derivative |
| This compound | Aldehyde | Imine (Schiff Base) | Imine |
This table is generated based on general amine reactivity and does not represent specific experimental data found in the search results.
Schiff Base Condensation and Subsequent Reactions
A significant and widely utilized reaction of the primary amine in this compound is its condensation with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (or imines). wjpsonline.com This reaction involves the formation of a carbon-nitrogen double bond and is typically carried out by stirring the reactants at ambient temperature or with gentle heating. wjpsonline.comarabjchem.org The resulting Schiff bases are versatile intermediates that can undergo a variety of subsequent reactions.
The formation of Schiff bases from aromatic amines and dicarbaldehydes of bithiophene systems has been demonstrated to proceed in good yields. arabjchem.org These di-Schiff bases represent a class of compounds with potential biological and material applications. arabjchem.org The imine bond in Schiff bases can be subsequently reduced to form a stable secondary amine linkage, providing another pathway for derivatization. Furthermore, the electronic properties of the thiophene ring can be modulated by the nature of the aromatic aldehyde used in the condensation, allowing for the fine-tuning of the final product's characteristics. wjpsonline.com
Reactivity of the Thiophene Core in Substituted Derivatives
The thiophene ring in this compound and its derivatives, while aromatic, exhibits its own characteristic reactivity. This includes susceptibility to oxidation, the potential for desulfurization, and the ability to participate in cyclization and oligomerization reactions.
Investigations into Oxidative Degradation Pathways
While specific studies on the oxidative degradation of this compound were not found, the oxidation of thiophene and its derivatives is a known process. The sulfur atom in the thiophene ring can be oxidized to a sulfoxide (B87167) or a sulfone, which disrupts the aromaticity of the ring and can lead to ring-opening reactions. The substituents on the thiophene ring, such as the alkyl groups and the amine (or its derivatives), can influence the susceptibility of the ring to oxidation. The electron-donating nature of the alkyl and amine groups can increase the electron density of the ring, potentially making it more susceptible to electrophilic attack and oxidation.
Mechanistic Studies of Desulfurization Processes
Desulfurization, the removal of the sulfur atom from the thiophene ring, is a well-established reaction in organic chemistry, often achieved using reagents like Raney nickel. This process results in the formation of a corresponding alkane. While specific mechanistic studies on the desulfurization of this compound were not identified, the general mechanism involves the hydrogenolysis of the carbon-sulfur bonds. The reaction typically proceeds on the surface of the catalyst, where the thiophene is adsorbed, and the C-S bonds are successively cleaved and saturated with hydrogen. The hexyl and dimethyl substituents would remain on the resulting saturated carbon chain.
Electrophilic and Nucleophilic Substitution Reactions on the Thiophene Ring
The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The reactivity of the ring in this compound is significantly influenced by the activating effects of the two methyl groups at positions 2 and 5, the hexyl group at position 3, and the amino group. These alkyl and amino substituents increase the electron density of the thiophene ring, thereby enhancing its reactivity towards electrophiles. The substitution pattern of this compound leaves only the C4 position available for substitution, leading to highly regioselective reactions.
Common electrophilic substitution reactions applicable to activated thiophene systems include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. For instance, bromination can be readily achieved using N-bromosuccinimide (NBS) in a suitable solvent. Given the high activation of the ring, these reactions often proceed under mild conditions.
A pertinent example of derivatization on a similar thiophene core is the Suzuki cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds, enabling the introduction of various aryl or vinyl substituents. Studies on 2,5-dibromo-3-hexylthiophene (B54134) have demonstrated that selective C-arylation can be achieved, yielding a variety of substituted thiophene derivatives. researchgate.net This methodology could be adapted to a halogenated version of this compound to further functionalize the thiophene core.
Nucleophilic aromatic substitution, on the other hand, is generally less favorable on electron-rich rings like thiophene. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack, which are absent in this compound. Therefore, direct nucleophilic substitution on the thiophene ring of this compound is not a common transformation pathway. Instead, the reactivity of the amine group itself as a nucleophile is more pronounced. msu.edumsu.edu
The table below summarizes potential electrophilic substitution reactions on the thiophene ring.
| Reaction Type | Reagent/Catalyst | Potential Product at C4-Position |
| Bromination | N-Bromosuccinimide (NBS) | Bromo |
| Nitration | HNO₃/H₂SO₄ (mild conditions) | Nitro |
| Sulfonation | SO₃/Pyridine | Sulfonic acid |
| Friedel-Crafts Acylation | Acyl chloride/Lewis acid | Acyl |
| Suzuki Coupling (on a pre-halogenated ring) | Arylboronic acid/Pd catalyst | Aryl group |
Complexation with Transition Metal Ions
The structure of this compound, featuring both a soft sulfur donor in the thiophene ring and a hard nitrogen donor in the amine group, makes it an interesting ligand for coordination with transition metal ions. The ability of thiophene derivatives to form stable complexes with a variety of metals is well-documented, and these complexes often exhibit interesting electronic, magnetic, and catalytic properties.
Research on related thiophene-based ligands provides insight into the potential coordination chemistry of this compound. For example, transition metal complexes of 5-methylthiophene-2,3-dithiolate have been synthesized with a range of metals including gold (Au), nickel (Ni), iron (Fe), cobalt (Co), copper (Cu), platinum (Pt), and palladium (Pd). capes.gov.br These complexes display diverse geometries and oxidation states. capes.gov.br The neutral nickel and gold complexes have been shown to behave as semiconductors. capes.gov.br
The amine functionality in this compound can act as a coordination site, potentially allowing the molecule to function as a bidentate (N, S) chelating ligand or as a bridging ligand between metal centers. The formation of such complexes can significantly alter the electronic properties of the thiophene system, which is a key aspect in the development of materials for organic electronics and sensors. chemblink.com For instance, the interaction of the amine group with electrophilic species is a basis for its use in chemosensors. chemblink.com Similarly, the interaction between the sulfur atoms of poly(3-hexylthiophene) and cadmium sulfide (B99878) (CdS) nanoparticles has been shown to improve the structural ordering of the polymer matrix. scielo.org.mx
The table below lists transition metals that are known to form complexes with similar thiophene-based ligands and could potentially form complexes with this compound.
| Transition Metal Ion | Potential Coordination Sites | Possible Complex Type |
| Palladium (Pd²⁺) | Nitrogen (amine), Sulfur (thiophene) | Square planar |
| Platinum (Pt²⁺/Pt⁴⁺) | Nitrogen (amine), Sulfur (thiophene) | Square planar / Octahedral |
| Gold (Au³⁺) | Nitrogen (amine), Sulfur (thiophene) | Square planar |
| Nickel (Ni²⁺) | Nitrogen (amine), Sulfur (thiophene) | Square planar / Tetrahedral |
| Copper (Cu²⁺) | Nitrogen (amine), Sulfur (thiophene) | Square planar / Tetrahedral |
| Cobalt (Co²⁺/Co³⁺) | Nitrogen (amine), Sulfur (thiophene) | Tetrahedral / Octahedral |
| Iron (Fe²⁺/Fe³⁺) | Nitrogen (amine), Sulfur (thiophene) | Octahedral |
The synthesis of such metal complexes would typically involve reacting this compound with a suitable metal salt in an appropriate solvent. The resulting complexes could be characterized by techniques such as X-ray diffraction, cyclic voltammetry, and various spectroscopic methods to determine their structure and electronic properties.
Advanced Spectroscopic and Spectrochemical Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom in the 3-Hexyl-2,5-dimethylthiophene (B33708) amine molecule can be established.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic proton, the protons of the two methyl groups, the hexyl chain, and the amine group. The single proton on the thiophene (B33073) ring (H-4) is expected to appear as a singlet in the aromatic region. The methyl groups at the C-2 and C-5 positions will also likely appear as singlets, slightly downfield due to the influence of the aromatic ring. The hexyl group will show a series of multiplets corresponding to the different methylene (B1212753) groups, with the terminal methyl group appearing as a triplet. The protons of the amine group are expected to produce a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on all the unique carbon atoms in the molecule. The spectrum is expected to show signals for the four carbons of the thiophene ring, the two methyl carbons, and the six carbons of the hexyl chain. The chemical shifts of the thiophene ring carbons will be influenced by the electron-donating nature of the amino and alkyl substituents.
Predicted NMR Data for 3-Hexyl-2,5-dimethylthiophene amine
| ¹H NMR | ¹³C NMR | ||
|---|---|---|---|
| Assignment | Predicted Chemical Shift (ppm) | Assignment | Predicted Chemical Shift (ppm) |
| H-4 | ~6.5-7.0 | C-2 | ~135-140 |
| 2-CH₃ | ~2.3-2.5 | C-3 | ~145-150 |
| 5-CH₃ | ~2.3-2.5 | C-4 | ~120-125 |
| Hexyl-CH₂ (α) | ~2.5-2.8 | C-5 | ~130-135 |
| Hexyl-CH₂ (β-ε) | ~1.2-1.7 | 2-CH₃ | ~14-16 |
| Hexyl-CH₃ | ~0.9 | 5-CH₃ | ~14-16 |
| -NH₂ | Broad singlet, variable | Hexyl-C (α) | ~30-35 |
| Hexyl-C (β-ε) | ~22-32 | ||
| Hexyl-C (ζ) | ~14 |
Vibrational Analysis via Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The IR spectrum of this compound is expected to display absorption bands corresponding to the vibrations of the N-H bonds of the primary amine, the C-H bonds of the alkyl groups and the thiophene ring, the C=C and C-S bonds of the thiophene ring, and the C-N bond.
Based on general spectroscopic data for amines and thiophene derivatives, the following table summarizes the expected key IR absorption bands. researchgate.netchemicalbook.comnii.ac.jporgchemboulder.comnist.gov
Expected Infrared (IR) Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H stretch (asymmetric and symmetric) | 3300-3500 | Medium |
| C-H stretch (aromatic) | ~3100 | Weak |
| C-H stretch (aliphatic) | 2850-2960 | Strong |
| N-H bend | 1580-1650 | Medium |
| C=C stretch (thiophene ring) | 1400-1500 | Medium |
| C-N stretch | 1250-1335 | Medium-Strong |
| C-S stretch (thiophene ring) | 600-800 | Weak-Medium |
Electronic Structure Probing using UV-Visible Spectroscopy
UV-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically π or n orbitals) to higher energy orbitals (typically π* orbitals). The UV-Vis spectrum of this compound is expected to be influenced by the conjugated π-system of the thiophene ring and the presence of the amino group, which acts as an auxochrome.
The amino group, being an electron-donating group, is expected to cause a bathochromic (red) shift in the absorption maximum compared to unsubstituted thiophene. The spectrum will likely exhibit π-π* transitions characteristic of the thiophene ring. ekb.egresearchgate.netmdpi.comnih.gov
Expected UV-Visible Absorption Data for this compound
| Electronic Transition | Expected Wavelength (λmax, nm) | Solvent |
|---|---|---|
| π → π* | ~250-300 | Ethanol or Hexane |
Mass Spectrometric Approaches for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound, the molecular ion peak (M⁺) would confirm the molecular weight.
The fragmentation pattern is anticipated to be influenced by the stability of the thiophene ring and the presence of the hexyl and amino substituents. Common fragmentation pathways for similar compounds involve cleavage of the C-N bond and fragmentation of the alkyl chain. nih.govresearchgate.netosti.govnist.gov
Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment |
|---|---|
| 211 | [M]⁺ (Molecular Ion) |
| 196 | [M - NH₂]⁺ |
| 154 | [M - C₄H₉]⁺ (loss of butyl radical) |
| 125 | [Thiophene ring fragment]⁺ |
X-ray Crystallography for Crystalline State Structure Determination
As of the current literature survey, there is no publicly available X-ray crystal structure for this compound. The synthesis of a high-quality single crystal suitable for X-ray diffraction would be a prerequisite for such an analysis. If a crystal structure were to be determined, it would provide invaluable data on the planarity of the thiophene ring, the conformation of the hexyl chain, and any intermolecular interactions, such as hydrogen bonding involving the amine group. Studies on related poly(3-alkylthiophene) systems have shown that the alkyl side chains can significantly influence the packing and ordering of the polymer chains. kaust.edu.sa
Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Properties
Cyclic voltammetry (CV) is an electrochemical technique used to investigate the redox properties of a compound, providing information about its oxidation and reduction potentials. wikipedia.orglibretexts.org The electrochemical behavior of this compound is expected to be dominated by the electron-rich thiophene ring and the amino group.
The presence of the electron-donating amino and hexyl groups should lower the oxidation potential of the thiophene ring, making it more susceptible to oxidation compared to unsubstituted thiophene. This property is particularly relevant for applications in organic electronics, where the ease of oxidation is related to the material's ability to transport holes. The oxidation process is likely to be irreversible due to the high reactivity of the resulting radical cation, which can lead to polymerization. nih.govmdpi.comresearchgate.netresearchgate.net
Predicted Electrochemical Properties for this compound
| Parameter | Expected Value (vs. Ag/AgCl) |
|---|---|
| Oxidation Potential (Epa) | ~ +0.8 to +1.2 V |
| Reduction Potential | Not typically observed |
Theoretical and Computational Investigations of 3 Hexyl 2,5 Dimethylthiophene Amine
Quantum Chemical Calculations for Electronic and Geometrical Structures
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Hexyl-2,5-dimethylthiophene (B33708) amine at the atomic level. These methods allow for the precise determination of electronic and geometric structures, which are crucial for predicting the compound's behavior and reactivity.
Density Functional Theory (DFT) is a powerful computational method used to investigate the ground-state geometry and electronic structure of molecules. jmaterenvironsci.comresearchgate.net For thiophene (B33073) derivatives, DFT calculations, often at the B3LYP/6-31G(d) level of theory, have been instrumental in optimizing molecular geometries and understanding the effects of substituents on their electronic properties. jmaterenvironsci.comresearchgate.net
The interaction between thiophene and other molecular fragments can be studied to understand how these interactions modify electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rdd.edu.iq The energy gap between HOMO and LUMO is a critical parameter, particularly for applications in optoelectronics. jmaterenvironsci.com DFT studies have shown that the addition of substituents can tune this energy gap. rdd.edu.iq
Reactivity descriptors, including electronic chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω), can be calculated using DFT. nih.gov These parameters provide a quantitative measure of a molecule's reactivity. For instance, a strong correlation has been found between the theoretical global electrophilicity index (ω) and experimentally determined electrophilicity parameters for various thiophenes, allowing for the prediction of reactivity for compounds where experimental data is unavailable. nih.gov
Table 1: Calculated Electronic Properties of Thiophene Derivatives using DFT
| Property | Value | Method |
|---|---|---|
| HOMO-LUMO Gap (ΔEH-L) | 3.11–3.83 eV | B3LYP/6-311G(d,p) |
| Ionization Potential | 4.994 eV | B3LYP/6-311++G(d,p) |
| Electron Affinity | 1.142 eV | B3LYP/6-311++G(d,p) |
| Chemical Potential (μ) | -3.068 eV | B3LYP/6-311++G(d,p) |
High-level ab initio methods, such as the coupled-cluster with single and double and perturbative triple excitations (CCSD(T)) approach, provide highly accurate predictions for properties like ionization energies and heats of formation for thiophene and its derivatives. nih.gov These methods, while computationally expensive, serve as benchmarks for other computational techniques. nih.gov For instance, the CCSD(T)/CBS approach has demonstrated excellent agreement with experimental values for the ionization energies of five-membered ring molecules, including thiophene. nih.gov
Semi-empirical methods, such as MNDO, AM1, and PM3, offer a computationally less demanding alternative to ab initio methods. uni-muenchen.dewikipedia.org These methods are based on the Hartree-Fock formalism but incorporate empirical parameters to simplify calculations, making them suitable for larger molecules. wikipedia.org While they are generally less accurate than ab initio or DFT methods, they can be useful for studying trends within a series of related compounds and for initial computational screening. core.ac.uk Newer semi-empirical methods also include corrections for dispersion interactions, improving their accuracy. acs.org
Molecular Dynamics Simulations for Conformational Landscape and Interactions
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and intermolecular interactions of molecules like 3-Hexyl-2,5-dimethylthiophene amine. harvard.edu These simulations model the movement of atoms over time, providing insights into the dynamic behavior of the molecule in different environments. nih.gov
For alkylthiophenes, MD simulations have been used to study their behavior in various solvents and to understand how side chains influence their conformation and organization. harvard.eduresearchgate.net The development of specialized force fields for poly(alkylthiophenes) has enabled more accurate simulations of their structural and dynamic properties. harvard.edu These simulations can reveal how the hexyl group in this compound might influence its solubility and its interactions with other molecules or surfaces, which is crucial for its application in organic electronics. chemblink.comharvard.edu MD simulations can also be employed to study the interactions of such molecules with biological systems, for example, their behavior within lipid bilayers. harvard.edu
Elucidation of Reaction Mechanisms through Computational Modeling
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving thiophene derivatives. nih.govnih.gov DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. acs.orgsmu.edu This allows for a detailed understanding of the reaction pathway and the factors that control its rate and selectivity.
For example, computational studies on the reactions of thiophenes with amines have provided insights into the addition-elimination mechanism, including the formation of zwitterionic intermediates and the subsequent steps of the reaction. nih.gov The influence of solvent polarity on reaction rates can also be investigated through these models. nih.gov Furthermore, computational analysis can predict the most likely sites for electrophilic or nucleophilic attack on the thiophene ring, guiding synthetic strategies. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For thiophene derivatives, 2D-QSAR models have been developed to predict their antimicrobial activity. nih.gov
These models use molecular descriptors, which are numerical representations of the chemical structure, to build a predictive model. The results of QSAR analysis can guide the design of new compounds with enhanced biological efficacy. nih.gov While specific QSAR studies on this compound are not detailed in the provided results, the methodologies are applicable to predict its potential biological activities based on its structural features.
Table 2: Key Aspects of QSAR Modeling for Thiophene Derivatives
| Aspect | Description |
|---|---|
| Objective | To develop predictive models for the biological activity (e.g., antimicrobial) of thiophene derivatives. nih.gov |
| Methodology | Utilizes molecular descriptors to correlate chemical structure with biological activity. nih.gov |
| Outcome | Design of new compounds with potentially improved efficacy. nih.gov |
| Software | PADEL, Autodock vina, SwissADME, Protox II are commonly used tools. nih.gov |
In Silico Molecular Docking Studies for Ligand-Target Interactions
In silico molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein. gyanvihar.orgzenodo.org This technique is widely used in drug design to understand ligand-target interactions and to estimate the binding affinity. researchgate.net
For thiophene derivatives, molecular docking studies have been conducted to investigate their potential as inhibitors of various enzymes. zenodo.orgresearchgate.net These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the thiophene ligand and the amino acid residues in the active site of the target protein. researchgate.net The docking scores provide an estimate of the binding energy, helping to rank potential drug candidates. gyanvihar.org The amine group and the hexyl chain of this compound could play significant roles in its binding to specific biological targets, a hypothesis that can be effectively explored through molecular docking. chemblink.com
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Thiophene |
| 2,5-dimethylthiophene (B1293386) |
| 3-Hexyl-2,5-dimethylthiophene |
| Poly(alkylthiophenes) |
| Poly(3-hexylthiophene) |
| Poly(3-(2-ethyl-hexyl)thiophene) |
| 3,5-Dicyanothiophene |
| Piperidine |
| Pyrrolidine |
| Thiazole |
| Phenyl |
| Propionitrile |
| Sodium ethoxide |
| Ethanol |
| Furan |
| Pyrrole |
| 1,3-cyclopentadiene |
| Borole |
| Oxathiazole |
| Oxadiazole |
| Benzothiophene |
| Lactam |
| Nitro thiophene-2-carboxamide |
| Thiophene-2-carboxamide |
| Thiophene-thiadiazole |
| N-(thiophen-2-ylmethyl)thiophene-2-carboxamide |
| Ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate |
| 2-acetyl-2-arylazo-thioacetanilide |
| N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide |
| N-(4-acetylphenyl)-2-chloroacetamide |
| Ascorbic acid |
| Ampicillin |
| Thiophene 2-carboxaldehyde |
| 4-Amino indane |
| Methanethioic O-acid |
| Methanethioic S-acid |
| Aziridine |
| Trimethylamine |
| 2-Fluorothiirane |
| 2-Methylthiirane |
| cis-2,3-dimethylthiirane |
| Naphthalene |
| Quinoxaline |
| Poly(glycidyl ether)s |
| Poly(N-isopropylacrylamide) (PNIPAM) |
| Poly(ethylene glycol) (PEG) |
Prediction of Global and Local Reactivity Descriptors
Global Reactivity Descriptors
Global reactivity descriptors offer insight into the general chemical behavior of a molecule as a whole. These parameters are derived from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) correlates with the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to its ability to accept electrons (electrophilicity).
From these orbital energies, several key global descriptors can be calculated to quantify different aspects of reactivity. researchgate.net These include:
Energy Gap (ΔE): The difference between the LUMO and HOMO energies (ELUMO - EHOMO). A smaller energy gap generally implies higher reactivity and suggests potential applications in organic electronics. researchgate.net
Ionization Potential (I): The energy required to remove an electron, approximated as I = -EHOMO.
Electron Affinity (A): The energy released when an electron is added, approximated as A = -ELUMO.
Electronegativity (χ): The tendency of a molecule to attract electrons, calculated as χ = (I + A) / 2. researchgate.net
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution, calculated as η = (I - A) / 2. Hard molecules have a large energy gap, while soft molecules have a small one.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating the molecule's polarizability.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile, defined as ω = χ² / (2η).
These quantum chemical parameters provide a quantitative basis for comparing the reactivity of different molecules and understanding their electronic character. researchgate.net
Interactive Table: Global Reactivity Descriptors for a Thiophene Derivative
| Descriptor | Symbol | Illustrative Value | Unit |
| Highest Occupied Molecular Orbital Energy | EHOMO | -5.24 | eV |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -3.05 | eV |
| Energy Gap | ΔE | 2.19 | eV |
| Ionization Potential | I | 5.24 | eV |
| Electron Affinity | A | 3.05 | eV |
| Electronegativity | χ | 4.145 | eV |
| Chemical Hardness | η | 1.095 | eV |
| Chemical Softness | S | 0.913 | eV⁻¹ |
| Electrophilicity Index | ω | 7.84 | eV |
Local Reactivity Descriptors
While global descriptors describe the molecule as a whole, local reactivity descriptors are used to identify the most reactive sites for specific types of reactions. scispace.com The most common tool for this is the Fukui function , f(r), which indicates the change in electron density at a particular point in the molecule when the total number of electrons is changed.
The Fukui function helps pinpoint sites susceptible to:
Nucleophilic Attack (Electron Accepting): Identified by the f+ value, which relates to the addition of an electron. The site with the highest f+ value is the most likely to be attacked by a nucleophile.
Electrophilic Attack (Electron Donating): Identified by the f- value, related to the removal of an electron. The atom with the highest f- value is the most probable site for electrophilic attack.
Radical Attack: Identified by f0, which is the average of f+ and f-. The site with the highest f0 is the most susceptible to attack by a free radical.
Another valuable tool for visualizing local reactivity is the Molecular Electrostatic Potential (MEP) map . scispace.com The MEP map shows the charge distribution across the molecule's surface. Regions of negative electrostatic potential (typically colored red) are electron-rich and are likely sites for electrophilic attack, while regions of positive potential (blue) are electron-deficient and are susceptible to nucleophilic attack. scispace.commdpi.com For a molecule like this compound, the amine group would be expected to be an electron-rich, nucleophilic site. mdpi.com
Interactive Table: Local Reactivity (Fukui Functions) for a Thiophene Derivative
Note: This table provides a hypothetical example of Fukui function analysis for the key atoms in the thiophene ring and the amine substituent. Specific atom numbering and values are for illustrative purposes.
| Atom Site | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) | f0 (for Radical Attack) | Predicted Reactivity |
| N (Amine) | 0.021 | 0.145 | 0.083 | Most likely site for electrophilic attack |
| C (Amine-bearing) | 0.112 | 0.035 | 0.074 | Most likely site for nucleophilic attack |
| S (Thiophene) | 0.098 | 0.050 | 0.074 | Electrophilic/Nucleophilic site |
| C (alpha to S) | 0.085 | 0.061 | 0.073 | Reactive site |
| C (beta to S) | 0.043 | 0.099 | 0.071 | Likely site for electrophilic attack |
Applications in Advanced Materials Science
Organic Electronics Applications
3-Hexyl-2,5-dimethylthiophene (B33708) amine is a promising candidate for use in various organic electronic devices. Its thiophene (B33073) core offers excellent charge transport capabilities, a fundamental requirement for semiconductor performance. chemblink.com The presence of the hexyl group enhances its solubility in organic solvents, which is crucial for cost-effective, large-area fabrication of devices using solution-based techniques like spin coating and printing. chemblink.com
Design and Fabrication of Organic Light-Emitting Diodes (OLEDs)
In the field of OLEDs, 3-Hexyl-2,5-dimethylthiophene amine serves as a versatile building block. The amine group (-NH2) is particularly important as it can be used to modify electrode surfaces to improve charge injection or to act as a chemical handle for linking the molecule into more complex molecular architectures. chemblink.com This functionalization allows for the precise design of materials used in the emissive layer or charge-transport layers of an OLED. The inherent charge transport properties of the thiophene ring and the processability afforded by the hexyl chain are key advantages for fabricating efficient and stable OLED devices. chemblink.com
Development of Organic Field-Effect Transistors (OFETs)
The development of OFETs, the fundamental components of flexible and transparent electronics, also benefits from the properties of this compound. chemblink.com For a material to be effective in an OFET's active channel, it must exhibit good charge carrier mobility and be processable into uniform, thin films. The thiophene-based structure provides the necessary electronic properties for charge transport, while the hexyl group ensures good solubility for solution-processing. chemblink.com The amine functionality offers a route for chemical modification, enabling the synthesis of materials with optimized molecular packing and electronic coupling, which are critical for high-performance OFETs. chemblink.com
Integration into Polymer Solar Cells and Organic Photovoltaic Devices
While direct integration is a subject of ongoing research, the primary role of this compound in organic photovoltaics is as a monomer for creating advanced conjugated polymers. chemblink.com These polymers can be designed to have specific energy levels (HOMO/LUMO) that are well-matched with other materials in a solar cell, such as fullerene acceptors. researchgate.netnih.gov The resulting polymers, when blended with an electron acceptor, can form the active layer of a bulk-heterojunction solar cell, where light absorption leads to the generation of charge carriers and, consequently, a photocurrent. The amine group allows for the synthesis of novel polymers whose electronic properties can be fine-tuned for optimal photovoltaic performance. chemblink.com
Interactive Table: Influence of Molecular Moieties on Device Performance
Explore the table below to see how each part of the this compound molecule contributes to its function in organic electronics.
| Molecular Component | Primary Function | Impact on Device Performance |
| Thiophene Ring | Charge Transport | Provides the essential semiconducting pathway for electrons and holes, determining carrier mobility. chemblink.com |
| Hexyl Chain | Solubility | Enables solution-based processing, allowing for the fabrication of large-area and flexible devices. chemblink.com |
| Amine Group | Functionalization | Allows for electrode modification to enhance charge injection and serves as a point of attachment for polymerization. chemblink.com |
| Dimethyl Groups | Stabilization | Helps to stabilize the aromatic thiophene system, contributing to the material's overall chemical stability. chemblink.com |
Polymer Science and Conjugated Polymer Systems
The ability of this compound to be polymerized makes it a valuable compound in polymer science. When polymerized, it forms conjugated polymers that possess favorable electronic and mechanical properties, suitable for applications in flexible electronics and sensors. chemblink.com
Role as Monomers in Poly(3-hexylthiophene-2,5-diyl) and Related Polymers
This compound can serve as a monomeric unit for synthesizing derivatives of poly(3-hexylthiophene-2,5-diyl) (P3HT), one of the most studied conjugated polymers. chemblink.comnih.govscielo.org.mx While standard P3HT is typically synthesized from monomers like 2,5-dibromo-3-hexylthiophene (B54134), using an amine-functionalized monomer introduces new possibilities. nih.gov The amine group provides a reactive site for different polymerization mechanisms, potentially leading to polymers with unique architectures and properties compared to conventionally synthesized P3HT. This allows for the creation of a new class of thiophene-based polymers.
Engineering Materials with Tailored Electronic and Optical Properties
A key goal in materials science is the ability to engineer materials with precisely controlled characteristics. The molecular structure of this compound is well-suited for this purpose. chemblink.com By chemically modifying the amine group or using it to control the polymerization process, researchers can fine-tune the electronic and optical properties of the resulting conjugated polymers. chemblink.com This includes adjusting the polymer's band gap, which affects its color and light absorption/emission wavelengths, and modifying its energy levels (HOMO/LUMO) to optimize performance in specific devices like solar cells and sensors. chemblink.comresearchgate.net
Chemosensor Development and Selective Detection
The development of highly sensitive and selective chemosensors is crucial for a wide range of applications, including environmental monitoring, industrial process control, and medical diagnostics. Thiophene-based compounds, known for their stable and conductive aromatic ring system, form an excellent basis for chemosensor design. chemblink.com The incorporation of an amine functionality onto the thiophene ring, as seen in this compound, further enhances its utility in creating sensors for specific analytes. chemblink.com
The primary amine (-NH2) group attached to the 3-Hexyl-2,5-dimethylthiophene core is the key to its application in selective analyte detection. This functionality allows the molecule to act as a recognition site for various chemical species, particularly acidic and electrophilic compounds. chemblink.com The lone pair of electrons on the nitrogen atom can readily interact with electron-deficient molecules, leading to a measurable change in the electronic or optical properties of the thiophene system. This change forms the basis of the sensing mechanism.
The principle of analyte recognition is often based on the modulation of photoluminescence or colorimetric changes. For instance, in a process analogous to that observed in other amine-functionalized fluorescent polymers, the interaction between the amine group of this compound and an analyte can lead to either an enhancement ("turn-on") or a quenching ("turn-off") of its fluorescence. This response can be highly specific to the target analyte, allowing for its detection even in complex mixtures.
While specific research detailing the use of this compound in chemosensors is not widely available in public literature, the principles of using amine-functionalized frameworks for analyte detection are well-established. For example, metal-organic frameworks (MOFs) featuring amine groups have demonstrated high selectivity and sensitivity in detecting metal ions like copper(II). nanochemres.org In these systems, the interaction between the amine's lone pair electrons and the metal ion leads to a quenching of the material's luminescence, providing a clear signal for detection. nanochemres.org A similar mechanism can be envisaged for chemosensors based on this compound for the detection of various metal ions and other electrophilic species.
Table 1: Examples of Analyte Detection using Amine-Functionalized Materials
| Sensor Material | Target Analyte | Detection Principle | Limit of Detection |
| Amine-functionalized Cu-based MOF | Copper (II) ions | Luminescence Quenching | 57.51 x 10⁻⁶ M |
| Anionic Europium(III) Coordination Polymer | Iron (III) ions | Emission Quenching | Not Specified |
| Pyrone-fused Tricyclic Fluorescent Probe | Aluminum (III) ions | Ratiometric Fluorescence Shift | Not Specified |
This table presents data for related amine-functionalized materials to illustrate the potential applications of this compound, for which specific data is not publicly available.
Advanced Nanomaterials and Nanotechnology Initiatives
The versatility of this compound extends into the realm of nanotechnology, where its unique properties can be harnessed to create advanced nanomaterials. The presence of the reactive amine group allows this compound to be polymerized or integrated into larger nanostructures, leading to materials with enhanced electronic, optical, and mechanical properties suitable for a variety of nanotechnology initiatives. chemblink.com
When polymerized, this compound can form poly(this compound), a conductive polymer with potential applications in flexible electronics, organic photovoltaics, and sensors. chemblink.com The amine functionality provides a site for further chemical modification, allowing for the fine-tuning of the polymer's properties or for its attachment to other nanomaterials.
A significant area of research in this field is the development of nanocomposites, where conductive polymers are combined with inorganic nanoparticles to create hybrid materials with synergistic properties. For example, studies on the related polymer, poly(3-hexylthiophene) (P3HT), have shown that it can be successfully integrated with cadmium sulfide (B99878) (CdS) nanoparticles. scispace.comscielo.org.mx In these nanocomposites, the thiophene polymer acts as a matrix for the nanoparticles, and interactions between the sulfur atoms in the thiophene rings and the cadmium in the nanoparticles can lead to a more ordered polymer structure and improved charge transfer properties. scispace.com This is particularly promising for applications in photovoltaic devices. scispace.comscielo.org.mx
Furthermore, methods have been developed for the synthesis of water-dispersible nanoparticles of P3HT, which opens up possibilities for their use in biomedical applications. nih.gov By analogy, the amine group in this compound could be exploited to create functionalized nanoparticles with specific targeting capabilities or to improve their dispersibility and biocompatibility.
Table 2: Research Findings on Polythiophene-Based Nanomaterials
| Nanomaterial | Composition | Key Finding | Potential Application |
| P3HT/CdS Nanocomposite | Poly(3-hexylthiophene) and Cadmium Sulfide Nanoparticles | Integration of CdS nanoparticles within the P3HT matrix with no phase separation, suggesting improved charge transfer. | Active films in photovoltaic devices. |
| Water-dispersible P3HT Nanoparticles | Pyridine-containing Poly(3-hexylthiophene) and Poly(acrylic acid) | Facile method to produce nanoparticles with high yield and excellent colloidal stability. | Biomedical applications. |
This table summarizes findings for the related polymer, poly(3-hexylthiophene) (P3HT), to indicate the potential for creating advanced nanomaterials based on this compound.
Applications in Medicinal Chemistry and Biological Activity
Development of Anti-Leishmanial Agents from Thiophene (B33073) Amine Scaffolds
Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus, and the search for new, effective, and less toxic treatments is a global health priority. nih.govnih.gov Thiophene derivatives have shown significant promise as anti-leishmanial agents. mdpi.com The rationale for exploring compounds like 3-Hexyl-2,5-dimethylthiophene (B33708) amine lies in the demonstrated efficacy of thiophene-based molecules against Leishmania parasites.
Ligand-based virtual screening is a computational technique used to identify new drug candidates by comparing them to known active compounds. nih.govnih.gov This approach is particularly useful when the three-dimensional structure of the biological target is unknown. For the development of anti-leishmanial drugs, researchers have synthesized and screened libraries of thiophene derivatives to identify potent inhibitors of parasite growth.
While specific studies on the anti-leishmanial activity of 3-Hexyl-2,5-dimethylthiophene amine are not yet prevalent in the literature, research on analogous compounds provides valuable insights. For instance, studies on various 2-aminothiophene derivatives have demonstrated their potential against Leishmania species. The presence of an amine group on the thiophene ring is often crucial for activity, and the nature of the substituents on the ring influences the potency. The hexyl group in this compound would increase its lipophilicity, which could enhance its ability to cross the parasitic cell membrane.
To illustrate the potential efficacy, the following table presents data from studies on related thiourea (B124793) derivatives of aminoglutethimide, which share structural similarities with thiophene amines and have been evaluated for their anti-leishmanial activity.
Table 1: In Vitro Anti-Leishmanial Activity of Selected Thiourea Derivatives
| Compound | Target Species | IC50 (µM) |
|---|---|---|
| N-benzoyl analogue 7p | L. major | 12.7 nih.gov |
This table is for illustrative purposes to show the potential of related compounds.
Anti-Cancer and Anti-Tumor Research Initiatives
The development of novel anti-cancer agents is a cornerstone of medicinal chemistry research. Thiophene-containing compounds have been investigated for their cytotoxic effects against various cancer cell lines. nih.gov The structural motifs present in this compound, namely the substituted thiophene ring, are found in molecules that exhibit anti-tumor properties.
The anti-cancer activity of thiophene derivatives is often attributed to their ability to interfere with key cellular processes in tumor cells, such as cell cycle progression, apoptosis, and signal transduction pathways. For example, some thiophene-based compounds have been shown to inhibit protein kinases, which are often dysregulated in cancer.
While the specific molecular targets of this compound in cancer cells have not been fully elucidated, research on similar compounds suggests potential mechanisms. The amine group could act as a hydrogen bond donor or acceptor, facilitating interactions with the active sites of enzymes or receptors involved in cancer cell proliferation. The lipophilic hexyl chain could promote insertion into cell membranes, potentially disrupting their integrity or modulating the function of membrane-bound proteins.
Anti-Inflammatory Drug Discovery
Chronic inflammation is a key factor in the pathogenesis of numerous diseases, including arthritis, cardiovascular diseases, and some cancers. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to treat inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes. nih.gov Thiophene-based compounds have been designed and synthesized as potential anti-inflammatory agents with improved efficacy and safety profiles. nih.gov
The arachidonic acid cascade, which involves the COX and lipoxygenase (LOX) enzymes, is a major pathway in the inflammatory response. nih.gov COX enzymes (COX-1 and COX-2) are responsible for the production of prostaglandins, while LOX enzymes produce leukotrienes. nih.govmdpi.com Dual inhibitors of both COX and LOX pathways are of particular interest as they may offer broader anti-inflammatory effects with a reduced risk of side effects associated with selective COX-2 inhibitors. nih.govmdpi.com
Thiophene scaffolds have been successfully incorporated into molecules designed to inhibit COX and LOX enzymes. The specific substitution pattern on the thiophene ring plays a critical role in determining the inhibitory potency and selectivity. For instance, certain aurone (B1235358) derivatives containing a thiophene moiety have been shown to be potent inhibitors of both COX-2 and 5-LOX.
Table 2: COX and LOX Inhibition by a Selected Aurone Derivative
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| WE-4 | LOX | 0.30 nih.govresearchgate.net |
This table illustrates the potential for thiophene-containing structures to inhibit key inflammatory enzymes.
Structure-activity relationship (SAR) studies are fundamental to the optimization of lead compounds in drug discovery. nih.gov For thiophene-based anti-inflammatory agents, SAR studies have revealed key structural requirements for potent activity. For example, the nature and position of substituents on the thiophene ring can significantly impact the inhibitory activity against COX and LOX enzymes.
In the context of this compound, a systematic SAR study would involve synthesizing and testing a series of analogues to determine the effect of modifying the hexyl chain length, the position and nature of the alkyl groups on the thiophene ring, and the properties of the amine functionality. Such studies would be crucial in optimizing the anti-inflammatory profile of this chemical scaffold.
Antimicrobial and Antifungal Activity Evaluations
Thiophene derivatives are recognized for their wide-ranging antimicrobial and antifungal properties. nih.govresearchgate.netsemanticscholar.org The incorporation of the thiophene nucleus is a common strategy in the design of new antimicrobial agents. researchgate.net Studies have shown that various substituted 2-aminothiophenes exhibit potent activity against a spectrum of bacteria and fungi. researchgate.netnih.gov
For instance, a series of amine-linked bis- and tris-heterocycles, including derivatives of thiophene, were synthesized and evaluated for their antimicrobial effects. nih.gov Specific compounds within this series demonstrated significant antibacterial activity against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (e.g., Klebsiella pneumoniae, Pseudomonas aeruginosa) bacteria. nih.gov Furthermore, notable antifungal activity was observed against pathogens like Aspergillus niger and Penicillium chrysogenum. nih.gov The research highlights how modifications to the thiophene scaffold can yield compounds with excellent antimicrobial efficacy. nih.gov
| Compound Class | Target Organism | Observed Activity | Reference |
|---|---|---|---|
| Amine linked bis-heterocycles (11c) | Bacteria | Excellent antibacterial activity. | nih.gov |
| Amine linked tris-heterocycles (12c) | Bacteria | Excellent antibacterial activity. | nih.gov |
| Amine linked tris-heterocycles (12a, 12c) | Fungi (A. niger, P. chrysogenum) | Excellent antifungal activity. | nih.gov |
| General Thiophene Derivatives | Bacteria and Fungi | Reported to have significant antibacterial and antifungal properties. | nih.govresearchgate.net |
Antioxidant Potential and Reactive Oxygen Species Scavenging
The thiophene nucleus is a key feature in various compounds evaluated for their antioxidant capabilities. nih.govsemanticscholar.org Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases, making the development of effective antioxidant drugs a priority. Thiophene derivatives have shown promise in this area, with studies demonstrating their ability to act as potent antioxidants. researchgate.netnih.gov
In a recent study, a series of novel tetrahydrobenzo[b]thiophene derivatives were synthesized and assessed for their total antioxidant capacity. nih.gov The findings revealed that several of the synthesized compounds, including the starting material 2-amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, exhibited significant antioxidant potency, comparable to the standard antioxidant, ascorbic acid. nih.gov This suggests that the thiophene scaffold is a promising base for creating new drugs to combat oxidative stress-related conditions. nih.gov
| Compound | Method | Result | Reference |
|---|---|---|---|
| Compound 1 (2-amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile) | Phosphomolybdenum method | Significant antioxidant potency, comparable to ascorbic acid. | nih.gov |
| Compound 16 | Phosphomolybdenum method | Demonstrated significant antioxidant potency. | nih.gov |
| Compound 17 | Phosphomolybdenum method | Demonstrated significant antioxidant potency. | nih.gov |
Other Therapeutic Efficacy Profiles of Thiophen-2-amine Derivatives
The structural versatility of the thiophen-2-amine scaffold has allowed for its exploration in a wide array of therapeutic areas beyond antimicrobial and antioxidant applications. nih.gov
Derivatives of 2-aminothiophene have been synthesized and evaluated as potential antiviral agents. nih.gov Research has shown that certain 2-aminothiophene compounds exhibit moderate and selective activity against the Human Immunodeficiency Virus (HIV-1). nih.gov For example, 2-amino-3-(2-nitrophenylsulfonyl)thiophene was identified as an attractive candidate with an EC50 value of 3.8 µg/mL. nih.gov Other studies have focused on developing thiophene derivatives as entry inhibitors for viruses like Ebola. nih.govacs.org A phenotypic screening identified a thiophene-based compound as a promising hit, leading to the synthesis of a new class of viral entry inhibitors with activity in the micromolar range against Ebola virus pseudotypes and authentic virus. nih.govacs.org Additionally, other modified thiophenes have shown considerable activity against human cytomegalovirus (CMV) and varicella-zoster virus (VZV). nih.gov
The thiophene ring is a pharmacophoric fragment present in several compounds with anticonvulsant activity. nih.gov The approved antiepileptic drug Tiagabine, for instance, contains a thiophene moiety. nih.gov Research has explored various thiophene derivatives for their potential to manage seizures. researchgate.netnih.govresearchgate.net One study synthesized a series of hybrid compounds combining pyrrolidine-2,5-dione and thiophene rings, which were then evaluated in animal models of epilepsy. nih.govresearchgate.net A particularly promising compound, 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride, demonstrated significant anticonvulsant activity in the maximal electroshock (MES) and 6 Hz seizure tests, with a potency greater than the reference drugs valproic acid and ethosuximide (B1671622) in certain models. nih.govresearchgate.net The mechanism of action for some thiophene derivatives is thought to involve the enhancement of GABA action or the modulation of voltage-gated sodium and calcium ion channels. researchgate.netnih.gov
The fight against tuberculosis (TB), a disease caused by Mycobacterium tuberculosis, has been bolstered by the discovery of novel inhibitors, including those based on the 2-aminothiophene scaffold. nih.govjmpas.com This class of compounds has been reported to inhibit Pks13, a polyketide synthase essential for the biosynthesis of mycolic acids, a critical component of the mycobacterial cell wall. nih.govjmpas.com In one study, a library of 42 new 2-aminothiophene compounds was synthesized, with one derivative showing remarkable potency against the H37Rv strain of M. tuberculosis (MIC = 0.23 µM) and also against strains resistant to common TB drugs. nih.gov Other research has identified benzo[b]thiophene derivatives as potent inhibitors of both active and dormant mycobacteria. nih.gov
Derivatives of 2-aminothiophene have been a topic of consistent investigation for their potential as anticancer agents. daneshyari.comnih.gov Multiple studies have demonstrated the antiproliferative effects of these compounds against various human cancer cell lines. semanticscholar.orgdaneshyari.comresearchgate.net In one study, several 2-aminothiophene derivatives were tested against human cervical adenocarcinoma (HeLa) and human pancreatic adenocarcinoma (PANC-1) cell lines. daneshyari.comnih.gov The results showed that these compounds had significant antiproliferative potential, with some derivatives exhibiting a percentage of cell proliferation inhibition that was comparable to or even higher than the standard chemotherapy drug, doxorubicin. daneshyari.comnih.gov Notably, these compounds also showed a protective effect on non-tumor fibroblast cells. daneshyari.comnih.gov Further analysis suggested that the compounds interfere with the cell cycle progression, leading to a cytostatic effect that prevents cancer cell growth and multiplication. daneshyari.comnih.gov
| Compound | Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Derivative 6CN14 | HeLa (Cervical), PANC-1 (Pancreatic) | Showed greater efficiency in antiproliferative evaluation. Inhibition was higher than the standard drug, doxorubicin. | daneshyari.comnih.gov |
| Derivative 7CN09 | HeLa (Cervical), PANC-1 (Pancreatic) | Showed greater efficiency in antiproliferative evaluation. Inhibition was higher than the standard drug, doxorubicin. | daneshyari.comnih.gov |
| Compound 3 | MDA-MB-231 (Breast), HT-29 (Colon) | Exerted remarkable activity with IC50 values of 40.68 µM and 49.22 µM, respectively. | researchgate.net |
| Compound 13 | MDA-MB-231 (Breast), HT-29 (Colon) | Exerted remarkable activity with IC50 values of 34.04 µM and 45.62 µM, respectively. | researchgate.net |
Role as Precursors for Biologically Active Heterocyclic Compounds
This compound serves as a versatile starting material in the synthesis of various heterocyclic compounds, some of which have demonstrated significant biological activity. The thiophene core, with its specific substitution pattern of a hexyl group and two methyl groups, provides a lipophilic and sterically defined scaffold. The primary amine group at the 3-position is a key functional handle that allows for a variety of chemical transformations, leading to the formation of fused heterocyclic systems. These resulting compounds are of interest in medicinal chemistry due to their potential as therapeutic agents.
Thiophene derivatives, in general, are recognized for their diverse pharmacological properties. scienceopen.comnih.gov The fusion of a pyrimidine (B1678525) ring to the thiophene core, to form thieno[2,3-d]pyrimidines, is a particularly well-explored strategy for the development of new bioactive molecules. scielo.brscielo.brnih.gov Thieno[2,3-d]pyrimidines are considered bioisosteres of purines and have shown a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govscielo.brnih.gov
While direct studies on the biological applications of heterocycles derived specifically from this compound are not extensively documented in publicly available research, the established reactivity of analogous 2-aminothiophenes provides a strong basis for its potential in medicinal chemistry. The general synthetic routes and the biological activities of the resulting compound classes are applicable and provide a predictive framework for the utility of this compound as a precursor.
Research has demonstrated that 2-aminothiophene derivatives can be effectively used to synthesize thieno[2,3-d]pyrimidines with potent biological activities. For instance, various substituted thieno[2,3-d]pyrimidines have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines. scienceopen.comnih.govresearchgate.net These studies highlight the importance of the substitution pattern on the thiophene and pyrimidine rings for modulating biological activity.
The synthesis of these fused heterocycles typically involves the reaction of the 2-aminothiophene precursor with various reagents to construct the pyrimidine ring. Common methods include reactions with formamide, urea, isothiocyanates, or other one-carbon donors. researchgate.net The specific substituents on the resulting thieno[2,3-d]pyrimidine (B153573) can be further modified to optimize biological activity.
The following table summarizes the potential classes of biologically active heterocyclic compounds that can be synthesized from 2-aminothiophene precursors, which is analogous to the potential applications of this compound.
| Precursor Class | Reagents/Conditions | Resulting Heterocyclic Class | Potential Biological Activity |
| 2-Aminothiophene-3-carbonitriles | Formamide, Formic acid, or Triethyl orthoformate followed by reaction with an amine | Thieno[2,3-d]pyrimidines | Anticancer, scienceopen.comnih.gov Anti-inflammatory, nih.gov Antimicrobial nih.gov |
| 2-Aminothiophene-3-carboxamides | Carbon disulfide, Urea, or Isothiocyanates | Thieno[2,3-d]pyrimidinones/thiones | Anticancer, researchgate.net Antiviral |
| 2-Aminothiophene-3-carboxylates | Isocyanates or Isothiocyanates followed by cyclization | Thieno[2,3-d]pyrimidin-diones/ones | Anti-inflammatory, nih.gov Analgesic nih.gov |
Detailed research findings on analogous compounds have shown promising results. For example, a series of novel thieno[2,3-d]pyrimidine derivatives were synthesized and showed significant inhibitory effects on breast cancer cell lines. scienceopen.com Another study reported on thieno[2,3-d]pyrimidines with cytotoxic activity against various cancer cells, with some compounds inducing apoptosis and autophagy. nih.gov Furthermore, certain pyridothienopyrimidine derivatives, which are structurally related, have been evaluated as EGFR kinase inhibitors and have shown potent cytotoxic and antimicrobial activities. nih.gov
While the direct biological data for derivatives of this compound is limited in the reviewed literature, the extensive research on similarly substituted 2-aminothiophenes strongly supports its role as a valuable precursor for the synthesis of potentially potent and selective biologically active heterocyclic compounds for further investigation in drug discovery programs.
Future Research Trajectories and Emerging Opportunities
Exploration of Unconventional Synthetic Pathways and Green Chemistry Principles
The traditional synthesis of 3-Hexyl-2,5-dimethylthiophene (B33708) amine often involves multi-step processes with potentially hazardous reagents. researchgate.net Future research is increasingly focused on developing more sustainable and efficient synthetic routes, aligning with the principles of green chemistry.
One promising avenue is the adoption of C-H functionalization . This approach allows for the direct introduction of the amine group onto the thiophene (B33073) ring, bypassing the need for pre-functionalized starting materials and reducing the number of synthetic steps. acs.orgnih.govnih.gov For instance, iridium-catalyzed borylation followed by amination presents a more atom-economical route. nih.gov
Flow chemistry is another area of exploration that offers significant advantages in terms of safety, scalability, and reaction control for the synthesis of thiophene derivatives. The use of microreactors can enable precise control over reaction parameters, leading to higher yields and purity.
Furthermore, the principles of green chemistry are being applied to the synthesis of thiophene-based materials by exploring the use of bio-based feedstocks . nih.govresearchgate.netnih.govresearchgate.net Research into deriving thiophene precursors from biomass, such as cellulose (B213188) or lignin, is gaining traction, aiming to reduce the reliance on fossil fuels. researchgate.netnih.gov The use of elemental sulfur, a cheap and abundant byproduct of the petroleum industry, in combination with bio-derived starting materials is a particularly noteworthy sustainable approach. nih.govresearchgate.net
Biocatalysis also presents a green alternative for the synthesis of chiral amines. acs.orgacs.orgnih.govresearchgate.netnih.gov The use of enzymes like imine reductases (IREDs) or transaminases can lead to highly stereoselective amination under mild reaction conditions, which is particularly relevant for pharmaceutical applications. acs.orgacs.orgnih.gov
| Synthetic Approach | Key Advantages | Relevant Research Areas |
| C-H Functionalization | Fewer synthetic steps, higher atom economy | Iridium-catalyzed borylation, Palladium-catalyzed direct arylation nih.govresearchgate.netorganic-chemistry.org |
| Flow Chemistry | Enhanced safety, scalability, and control | Microreactor technology for heterocyclic synthesis acs.org |
| Bio-based Feedstocks | Reduced reliance on fossil fuels, sustainability | Synthesis from cellulose, lignin, and other biomass sources researchgate.netnih.govresearchgate.net |
| Biocatalysis | High selectivity, mild reaction conditions | Use of imine reductases and transaminases for chiral amine synthesis acs.orgacs.orgnih.gov |
Advanced Functionalization Strategies for Enhanced Performance in Target Applications
The amine group on 3-Hexyl-2,5-dimethylthiophene amine serves as a versatile handle for a variety of functionalization strategies, enabling the tailoring of its properties for specific applications in organic electronics and beyond.
Post-polymerization modification of polymers derived from this monomer is a powerful technique. This allows for the introduction of a wide range of functional groups onto the polymer backbone, altering its electronic, optical, and physical properties. acs.orgnih.govrsc.org For example, "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), can be employed to attach complex molecules to the polymer chain. acs.orgnih.gov
Another advanced strategy involves the creation of complex macromolecular architectures, such as dendrimers and star polymers . uh.edunih.govcapes.gov.brresearchgate.net Using this compound as a building block, highly branched, three-dimensional structures can be synthesized. These architectures can exhibit unique properties due to their defined nano-scale structure and high density of functional groups.
The functionalization can also be directed towards improving the interface with other materials in electronic devices. For instance, modifying the amine group to introduce anchoring moieties can enhance the adhesion and electronic coupling to metal oxide surfaces in organic photovoltaic (OPV) cells or organic light-emitting diodes (OLEDs).
| Functionalization Strategy | Objective | Potential Applications |
| Post-Polymerization Modification | Tailoring polymer properties after synthesis | Introduction of specific functionalities for sensors, catalysts, or biomedical applications. acs.orgnih.govrsc.org |
| Dendrimers and Star Polymers | Creation of well-defined, highly branched macromolecules | Enhanced processability, unique photophysical properties, and use in nano-patterning. uh.edunih.govcapes.gov.brresearchgate.net |
| Surface Anchoring Groups | Improved interfacial properties in devices | Enhanced performance and stability of organic solar cells and OLEDs. |
Integration of Multi-Omics Approaches in Biological Efficacy and Mechanism Studies
While this compound is primarily explored for materials science applications, its structural motifs are also found in biologically active compounds. mdpi.comijprajournal.comresearchgate.nettandfonline.comrsc.orgnih.gov Future research into its potential biological effects could greatly benefit from the integration of multi-omics technologies.
Toxicogenomics , the study of how genomes respond to toxic substances, could be employed to assess the potential environmental and health impacts of this compound and its degradation products. This is particularly relevant as organic electronic devices become more widespread.
Metabolomics , the large-scale study of small molecules within cells, could provide insights into the biotransformation of this compound in biological systems. This would be crucial for understanding its potential persistence, bioaccumulation, and metabolic fate.
Proteomics , the study of proteins, could help to identify the protein targets of this compound, shedding light on its mechanism of action if it exhibits any biological activity. This is a key step in the early stages of drug discovery.
The application of these high-throughput screening methods can provide a comprehensive understanding of the interactions between this compound and biological systems, guiding the design of safer and more effective materials and potential therapeutic agents.
| Omics Technology | Research Focus | Potential Insights |
| Toxicogenomics | Gene expression changes in response to exposure | Identification of potential toxicity pathways and biomarkers of exposure. |
| Metabolomics | Profiling of metabolic changes | Understanding of biotransformation, bioaccumulation, and degradation pathways. |
| Proteomics | Identification of protein interaction partners | Elucidation of mechanisms of action and potential off-target effects. |
Leveraging Artificial Intelligence and Machine Learning for Accelerated Drug and Materials Design
The vast chemical space of possible thiophene derivatives makes traditional experimental screening a time-consuming and resource-intensive process. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design and discovery of new materials based on this compound.
Predictive modeling can be used to forecast the optoelectronic properties of polymers derived from this monomer, such as their bandgap, charge carrier mobility, and absorption spectra. orientjchem.org This allows for the in-silico screening of a large number of virtual compounds, identifying the most promising candidates for synthesis and testing.
Generative models , a type of AI, can be used to design entirely new molecules with desired properties. By learning the structure-property relationships from existing data, these models can propose novel thiophene derivatives with optimized performance for specific applications.
In the context of drug discovery, ML models can be trained to predict the biological activity and toxicity of thiophene-based compounds, accelerating the identification of potential drug candidates. nih.govrsc.orgrsc.org These computational approaches can significantly reduce the time and cost associated with the development of new drugs and materials.
| AI/ML Application | Description | Impact |
| Predictive Modeling | Using algorithms to predict material properties from their chemical structure. | Faster screening of candidate materials for organic electronics. orientjchem.org |
| Generative Models | AI that can create new molecular structures with desired properties. | Design of novel thiophene derivatives with optimized performance. |
| In-Silico Screening | Computational methods to predict biological activity and toxicity. | Accelerated discovery of potential drug candidates. nih.govrsc.orgrsc.org |
Sustainable and Scalable Production Methodologies
For this compound and its derivatives to find widespread application, the development of sustainable and scalable production methods is crucial.
Life Cycle Assessment (LCA) is an essential tool for evaluating the environmental impact of a chemical product from cradle to grave. researchgate.netgetenviropass.com Conducting LCAs for the synthesis of this compound will help to identify hotspots in the production process where improvements can be made to reduce energy consumption, waste generation, and the use of hazardous substances. researchgate.netfau.eufau.eu
Research into recycling and degradation of thiophene-based polymers is also a critical area of future research. Developing methods to either chemically recycle the polymer back to its monomer or to design biodegradable polymers will be key to creating a circular economy for organic electronics.
Furthermore, optimizing synthetic routes for scalability is essential for industrial production. This includes developing robust and efficient processes that can be safely and economically implemented on a large scale, moving from laboratory-scale synthesis to industrial manufacturing.
| Sustainability Aspect | Focus Area | Goal |
| Life Cycle Assessment (LCA) | Evaluating the environmental footprint of the entire production process. researchgate.netgetenviropass.com | Identifying and mitigating environmental impacts. researchgate.netfau.eufau.eu |
| Recycling and Degradation | Developing methods for end-of-life management of materials. | Creating a circular economy for organic electronic materials. |
| Scalability | Optimizing synthetic processes for large-scale production. | Enabling cost-effective and efficient industrial manufacturing. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-hexyl-2,5-dimethylthiophene amine, and how can reaction conditions be optimized for high purity?
- Methodology :
- Route 1 : Utilize a modified Stille coupling with 3-bromo-2,5-dimethylthiophene and hexylamine derivatives in the presence of palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium) under reflux in THF. This method ensures regioselectivity for the hexyl substitution .
- Route 2 : Employ a nucleophilic substitution reaction on halogenated thiophene precursors (e.g., 2,5-dibromothiophene) using hexylamine under controlled pH and temperature (40–60°C) to minimize side reactions .
- Optimization : Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodology :
- NMR Spectroscopy : ¹H NMR (CDCl₃) typically shows signals at δ 2.4–2.6 ppm (methyl groups on thiophene) and δ 3.2–3.5 ppm (hexylamine protons). ¹³C NMR confirms the thiophene backbone (C-S coupling at ~125–140 ppm) .
- Gas Chromatography (GC) : Use a polar column (e.g., polydimethyl siloxane) with a temperature ramp (50–250°C) to determine retention indices and detect impurities .
- Mass Spectrometry : ESI-MS in positive ion mode identifies the molecular ion peak ([M+H]⁺) and fragmentation patterns for structural validation .
Q. How does the steric bulk of the hexyl group influence the compound’s solubility and reactivity?
- Analysis :
- Solubility : The hexyl chain enhances solubility in non-polar solvents (e.g., hexane, chloroform) but reduces aqueous solubility. Quantify via shake-flask method (logP ~4.2) .
- Reactivity : Steric hindrance from the hexyl group slows electrophilic substitution at the thiophene ring. Kinetic studies (e.g., bromination) show reduced reaction rates compared to non-alkylated analogs .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported molecular conformations of this compound derivatives?
- Methodology :
- X-ray Diffraction : Single-crystal X-ray analysis reveals dihedral angles between the thiophene ring and substituents (e.g., 6.6° for dimethylthiophene analogs), clarifying planar vs. twisted configurations .
- Disorder Modeling : For disordered alkyl chains (common in hexyl derivatives), refine occupancy ratios using SHELXL and validate via residual electron density maps .
- Comparative Analysis : Overlay crystal structures from different synthetic batches to identify batch-dependent conformational variations .
Q. What computational approaches are effective for predicting the biological activity of this compound?
- Methodology :
- Docking Simulations : Use AutoDock Vina to model interactions with cancer targets (e.g., EGFR kinase). The thiophene ring shows π-π stacking with phenylalanine residues, while the hexyl group occupies hydrophobic pockets .
- QSAR Modeling : Correlate substituent length (hexyl vs. shorter alkyl chains) with cytotoxic IC₅₀ values. Higher hydrophobicity improves membrane permeability but may reduce target specificity .
Q. How do conflicting reports on genotoxicity (e.g., EFSA bans vs. anticancer claims) inform safety protocols for handling this compound?
- Data Contradiction Analysis :
- Genotoxicity Evidence : EFSA banned 3-acetyl-2,5-dimethylthiophene (structurally similar) due to DNA damage in vitro (Ames test) and in vivo (micronucleus assay) .
- Anticancer Studies : Thiophene derivatives exhibit apoptosis induction in cancer cells via ROS generation, but metabolic byproducts (e.g., acetylated forms) may contribute to toxicity .
- Mitigation Strategies : Use closed-system synthesis, personal protective equipment (PPE), and regular genotoxicity screening (e.g., Comet assay) during preclinical development .
Q. What strategies address low yields in large-scale synthesis of this compound?
- Process Optimization :
- Catalyst Loading : Reduce palladium catalyst to 0.5–1 mol% to minimize costs while maintaining >80% yield .
- Solvent Recycling : Implement distillation recovery for THF/hexane mixtures, reducing waste and cost .
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing reaction time from hours to minutes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
